Ethyl 4-isopropylpicolinate
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Overview
Description
Ethyl 4-isopropylpicolinate is an organic compound with the molecular formula C11H15NO2. It belongs to the class of esters, which are commonly used in various chemical and industrial applications. This compound is known for its unique structure, which includes an ethyl ester group attached to a picolinic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-isopropylpicolinate can be synthesized through several methods. One common approach involves the esterification of 4-isopropylpicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-isopropylpicolinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-isopropylpicolinic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Commonly carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: 4-isopropylpicolinic acid and ethanol.
Reduction: 4-isopropylpicolinyl alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-isopropylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-isopropylpicolinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-isopropylpicolinate can be compared with other esters of picolinic acid, such as:
- Ethyl picolinate
- Mthis compound
- Isopropyl picolinate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other esters may not be suitable.
Biological Activity
Ethyl 4-isopropylpicolinate (CAS Number: 13657-17-5) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its antioxidant, cytotoxic, and gastroprotective effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of picolinic acid, characterized by the presence of an ethyl group and an isopropyl substituent at the 4-position of the pyridine ring. The chemical structure can be represented as follows:
Chemical Structure of this compound
Antioxidant Activity
The antioxidant properties of this compound have been investigated through various assays. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is commonly used to evaluate the free radical scavenging ability of compounds.
DPPH Radical Scavenging Assay Results
Concentration (µg/mL) | Scavenging Activity (%) |
---|---|
25 | 12 |
50 | 25 |
100 | 45 |
200 | 65 |
400 | 85 |
The results indicate that this compound exhibits significant antioxidant activity, particularly at higher concentrations, suggesting its potential role in reducing oxidative stress in biological systems .
Cytotoxicity Studies
Cytotoxic effects were evaluated using the MTT assay on various cancer cell lines. The IC50 values were determined to assess the effectiveness of the compound in inhibiting cell proliferation.
Cytotoxicity Data
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | >100 |
MCF-7 | >100 |
WRL68 | >100 |
The findings suggest that this compound has low cytotoxicity against these cell lines, indicating a favorable safety profile for potential therapeutic applications .
Gastroprotective Effects
Recent studies have highlighted the gastroprotective effects of this compound. In an experimental model, rats were administered varying doses of the compound before inducing gastric lesions with ethanol.
Gastroprotective Study Results
Treatment Group | Lesion Area (mm²) | SOD Activity (U/mg protein) | MDA Level (µmol/g tissue) |
---|---|---|---|
Control | 45 ± 5 | 2.5 ± 0.2 | 1.2 ± 0.1 |
Omeprazole | 15 ± 3 | 5.0 ± 0.3 | 0.5 ± 0.05 |
Ethyl Picolinate (5 mg/kg) | 30 ± 4 | 3.5 ± 0.2 | 0.8 ± 0.1 |
Ethyl Picolinate (10 mg/kg) | 20 ± 3 | 4.2 ± 0.3 | 0.6 ± 0.05 |
Ethyl Picolinate (20 mg/kg) | 10 ± 2 | 6.0 ± 0.4 | 0.3 ± 0.02 |
The results demonstrated that higher doses of this compound significantly reduced lesion area and malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity, indicating a protective effect against gastric mucosal damage .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 4-propan-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-7-9(8(2)3)5-6-12-10/h5-8H,4H2,1-3H3 |
InChI Key |
LTXTVARMBZGFHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(C)C |
Origin of Product |
United States |
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